molecular formula C18H20N2O3 B5695405 N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide

N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide

Cat. No. B5695405
M. Wt: 312.4 g/mol
InChI Key: SOBXKUKRCVVAJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3,4-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide, commonly known as DMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBA is a synthetic compound that belongs to the family of benzimidazoles, and it is widely used in laboratory experiments to study its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DMBA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. DMBA has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and toxins in the body. It also inhibits the activity of certain protein kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
DMBA has been shown to have a wide range of biochemical and physiological effects on the body. It has been shown to induce oxidative stress and DNA damage, which can lead to the development of cancer. DMBA has also been shown to have immunosuppressive effects, which can make the body more susceptible to infections. Additionally, DMBA has been shown to have neurotoxic effects, which can lead to the development of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMBA in laboratory experiments is its ability to induce cancer in animal models. This makes it a valuable tool for studying the mechanisms of carcinogenesis and for testing the efficacy of different anti-cancer drugs. However, one of the limitations of using DMBA is its potential toxicity, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving DMBA. One area of research is the development of new anti-cancer drugs that target the mechanisms of action of DMBA. Another area of research is the development of new animal models for studying the effects of DMBA on the body. Additionally, there is a need for further research into the potential neurotoxic effects of DMBA and its role in the development of neurological disorders.

Synthesis Methods

The synthesis of DMBA involves the reaction of 3,4-dimethylphenol with chloroacetyl chloride, followed by the reaction of the resulting product with 3-methylbenzenecarboximidamide. The final product is obtained by purification and crystallization.

Scientific Research Applications

DMBA has been extensively used in scientific research due to its diverse applications in various fields. Its applications range from studying the mechanism of action of different compounds to investigating the biochemical and physiological effects of DMBA itself. DMBA is widely used in the field of pharmacology to study the effects of different drugs on the human body. It is also used in the field of biochemistry to study the interactions between different proteins and enzymes.

properties

IUPAC Name

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12-5-4-6-15(9-12)18(19)20-23-17(21)11-22-16-8-7-13(2)14(3)10-16/h4-10H,11H2,1-3H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBXKUKRCVVAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=NOC(=O)COC2=CC(=C(C=C2)C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N/OC(=O)COC2=CC(=C(C=C2)C)C)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate

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